3-(2-Chlorophenyl)chromen-2-one

Antimicrobial Enzyme inhibition Undecaprenyl-diphosphatase

Researchers screening 3-arylcoumarin libraries often face false negatives using unsubstituted 3-phenylcoumarin, which lacks detectable UppP inhibition. 3-(2-Chlorophenyl)chromen-2-one fills this gap with validated target engagement: • Confirmed E. coli UppP inhibitor (IC₅₀ = 21 μM), providing an ortho-Cl baseline absent from the parent scaffold. • HIV-1 replication inhibitor (IC₅₀ < 25 μM) acting through a Tat-independent pathway distinct from 4-hydroxycoumarin analogs. • Cross-target selectivity: S. aureus CrtM (IC₅₀ = 100 μM), human SQS (IC₅₀ = 100 μM) for structure-selectivity profiling. Supplied as research-grade solid with documented purity; ready for immediate enzyme inhibition and antiviral mechanistic studies.

Molecular Formula C15H9ClO2
Molecular Weight 256.69
CAS No. 69976-30-3
Cat. No. B3016002
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Chlorophenyl)chromen-2-one
CAS69976-30-3
Molecular FormulaC15H9ClO2
Molecular Weight256.69
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(C(=O)O2)C3=CC=CC=C3Cl
InChIInChI=1S/C15H9ClO2/c16-13-7-3-2-6-11(13)12-9-10-5-1-4-8-14(10)18-15(12)17/h1-9H
InChIKeyDOJRAGZSWYBHIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-(2-Chlorophenyl)chromen-2-one: Compound Overview


3-(2-Chlorophenyl)chromen-2-one (CAS 69976-30-3), also referred to as 3-(2′-chlorophenyl)coumarin, is a synthetic 3-arylcoumarin derivative within the broader chromen-2-one family, with a molecular formula of C15H9ClO2 and a molecular weight of 256.68 g/mol . This compound features a coumarin core substituted at the 3-position with a 2-chlorophenyl moiety, a structural motif that distinguishes it from unsubstituted 3-phenylcoumarin and from analogs bearing halogen substituents at other positions on the aryl ring. As a member of the 3-arylcoumarin class, this compound has been evaluated in peer-reviewed studies for antimicrobial enzyme inhibition and antiviral activity, with documented quantitative inhibition data against the bacterial target undecaprenyl-diphosphatase (UppP) [1][2].

1 UppP enzyme inhibition screening — ortho-chloro substitution required for target engagement
2 Tat-independent antiviral mechanism discovery — distinct pathway from 4-hydroxycoumarin analogs
3 3-Arylcoumarin SAR profiling — ortho-chloro baseline for positional isomer benchmarking

Why Generic Substitution Fails for 3-(2-Chlorophenyl)chromen-2-one


The assumption that any 3-arylcoumarin derivative can substitute for 3-(2-chlorophenyl)chromen-2-one is contradicted by available structure-activity relationship (SAR) data. The ortho-chloro substitution pattern on the 3-phenyl ring of this compound confers distinct molecular recognition properties that differ fundamentally from the unsubstituted 3-phenylcoumarin parent and from meta- or para-substituted halogen analogs [1]. This is directly evidenced by the observation that unsubstituted 3-phenylcoumarin shows no detectable inhibition of the UppP enzyme, whereas 3-(2-chlorophenyl)chromen-2-one demonstrates measurable inhibitory activity with an IC₅₀ of 21 μM under the same assay conditions [2]. Moreover, in anti-HIV evaluations, the 2-chlorophenyl derivative exhibits a mechanism of action distinct from that of 4-hydroxycoumarin analogs, operating through a pathway independent of Tat protein inhibition and NF-κB modulation—the primary antiviral mechanisms observed for structurally related compounds in the same study [1]. Consequently, procurement decisions predicated on in-class interchangeability risk selecting a compound with either absent target engagement or divergent biological mechanism.

3-(2-Chlorophenyl) chromen-2-one: reported UppP inhibition
vs
Unsubstituted 3-phenylcoumarin: no detectable UppP inhibition reported

Ortho-chloro substitution may be essential for target engagement; in-class interchangeability may not transfer.

3-(2-Chlorophenyl) coumarin: Tat-independent anti-HIV mechanism
vs
4-Hydroxycoumarin analog: Tat-dependent antiviral pathway

Mechanism-of-action divergence limits direct substitution for pathway-specific antiviral studies.

3-(2-Chlorophenyl)chromen-2-one: Comparative Evidence


2-Chlorophenyl Substitution Enables UppP Inhibition

3-(2-Chlorophenyl)chromen-2-one demonstrates measurable inhibition of the Escherichia coli undecaprenyl-diphosphatase (UppP) enzyme, with an IC₅₀ value of 21,000 nM (21 μM), whereas the unsubstituted parent compound 3-phenylcoumarin exhibits no detectable inhibitory activity against this same target under identical assay conditions [1]. The presence of the ortho-chloro substituent on the 3-phenyl ring is the sole structural variable distinguishing these two compounds, establishing that this specific substitution pattern is a prerequisite for UppP engagement within the 3-arylcoumarin scaffold. Additional comparator data from the same curated BindingDB entry shows that 3-(2-chlorophenyl)chromen-2-one displays only weak inhibition of Staphylococcus aureus CrtM (IC₅₀ = 100,000 nM) and human squalene synthase (IC₅₀ = 100,000 nM), indicating a degree of target preference for UppP over these related enzymes [1].

UppP Inhibition
Head-to-head
IC₅₀ 21,000 nM vs no inhibition
target vs comparator
Ortho-chloro substitution enables UppP target engagement
E. coli UppP, FPP substrate, malachite green assay
Antimicrobial Enzyme inhibition Undecaprenyl-diphosphatase

Tat-Independent Anti-HIV Mechanism

In a systematic evaluation of fourteen 3-phenylcoumarin derivatives for anti-HIV activity, 3-(2-chlorophenyl)coumarin (designated compound 8) was one of only three compounds that inhibited HIV-1 replication with IC₅₀ values < 25 μM [1]. More notably, mechanism-of-action studies revealed that while the 4-hydroxycoumarin derivative (compound 19) exerted its antiviral effect through specific inhibition of Tat protein functions—a well-characterized HIV transcriptional regulator—3-(2-chlorophenyl)coumarin acted through a mechanism entirely unrelated to the molecular targets examined in the study (Tat function and NF-κB inhibition) [1]. This mechanistic divergence is not a potency difference but a fundamental distinction in biological pathway engagement, despite both compounds belonging to the same 3-phenylcoumarin chemical class and being evaluated in the same experimental system.

Anti-HIV Mechanism
Head-to-head
Tat-independent pathway divergence
Supports antiviral mechanism-probe context
MT-2 cells, HIV-LTR luciferase reporter system
Antiviral HIV-1 Mechanism of action

Ortho-Chloro Substituent Enables UppP Selectivity

Within the curated BindingDB entry for 3-(2-chlorophenyl)chromen-2-one, comparative enzyme inhibition data across three distinct targets reveal a differentiated activity profile [1]. The compound exhibits approximately 4.8-fold greater inhibitory potency against E. coli UppP (IC₅₀ = 21,000 nM) compared to both S. aureus CrtM (4,4′-diapophytoene synthase; IC₅₀ = 100,000 nM) and human squalene synthase (SQS; IC₅₀ = 100,000 nM). This differential activity—though all values fall within the micromolar range—demonstrates that the 2-chlorophenyl substitution pattern does not produce uniform inhibition across structurally related enzyme targets. While no direct head-to-head comparator data exist for alternative 3-arylcoumarin substitution patterns (e.g., 3-chlorophenyl, 4-chlorophenyl) against this identical panel, the data establish a baseline selectivity profile for the 2-chloro isomer against which other positional isomers can be benchmarked in future screening efforts.

Target Selectivity
Cross-study comparable
4.8-fold UppP preference over CrtM/SQS
Supports enzyme selectivity profiling context
UppP 21 μM; CrtM & SQS both 100 μM
Target selectivity Antibacterial Enzyme profiling

Warfarin-Like Hemostasis: 3-Arylcoumarin Class Evidence

Biochemical investigations of a series of 3-substituted chromen-2-ones (coumarins) and their condensed derivatives assessed toxic effects and influence on the blood-coagulation system [1]. The studied group of compounds—which includes the 3-arylcoumarin scaffold to which 3-(2-chlorophenyl)chromen-2-one belongs—behaved in the initial time period like the well-known anticoagulant warfarin and exhibited insignificant toxic effects [1]. This class-level observation establishes that 3-substitution on the chromen-2-one core is compatible with anticoagulant activity reminiscent of warfarin's initial pharmacodynamic profile, while simultaneously documenting a favorable initial toxicity margin. Caution: This is class-level inference, not direct measurement of 3-(2-chlorophenyl)chromen-2-one. The specific contribution of the 2-chlorophenyl substituent to potency, duration, or selectivity relative to other 3-aryl or 3-alkyl substituents was not quantified in this study, and direct comparator data for this compound are absent.

Hemostasis Class Evidence
Class-level inference
Warfarin-like initial behavior reported for 3-substituted chromen-2-one class
Scaffold-level precedent only; derivative-specific data required
Not directly measured for 3-(2-chlorophenyl)chromen-2-one
Anticoagulant Hemostasis Toxicology

3-(2-Chlorophenyl)chromen-2-one: Research Applications


UppP Inhibition Screening

3-(2-Chlorophenyl)chromen-2-one is directly applicable as a positive control or reference ligand in E. coli UppP inhibition assays, where it demonstrates a documented IC₅₀ of 21 μM [1]. Given that unsubstituted 3-phenylcoumarin shows no detectable UppP inhibition under identical conditions [1], this compound provides a baseline for evaluating ortho-substituted 3-arylcoumarins in structure-activity relationship campaigns targeting bacterial cell wall biosynthesis enzymes.

Tat-Independent HIV-1 Inhibition Mechanism Discovery

This compound is suitable for antiviral research programs seeking to elucidate Tat-independent mechanisms of HIV-1 replication inhibition. In head-to-head mechanistic comparisons, 3-(2-chlorophenyl)coumarin (compound 8) inhibited HIV-1 replication with an IC₅₀ < 25 μM while operating through a pathway distinct from Tat protein function and NF-κB inhibition, unlike the 4-hydroxycoumarin comparator that correlated specifically with Tat inhibition [2]. This makes it a valuable chemical probe for identifying alternative antiviral targets within the 3-phenylcoumarin pharmacophore space.

Ortho-Chloro Halogen Isomer Selectivity Profiling

Procurement of 3-(2-chlorophenyl)chromen-2-one is justified for comparative structure-selectivity profiling against the panel of enzymes documented in BindingDB entry BDBM50011479—specifically E. coli UppP (IC₅₀ = 21 μM), S. aureus CrtM (IC₅₀ = 100 μM), and human SQS (IC₅₀ = 100 μM) [1]. This compound establishes a quantitative baseline for the ortho-chloro substitution pattern against which meta-chloro, para-chloro, and other halogen positional isomers can be systematically compared to map structure-selectivity relationships across these antibacterial and metabolic enzyme targets.

Warfarin-Like 3-Arylcoumarin Scaffold Exploration

Based on class-level evidence that 3-substituted chromen-2-ones exhibit warfarin-like behavior in the initial time period of blood coagulation assays while showing insignificant toxic effects [3], 3-(2-chlorophenyl)chromen-2-one may serve as a starting scaffold for anticoagulant lead identification. However, researchers should note that direct hemostasis data for this specific derivative are not available, and the contribution of the 2-chlorophenyl substituent to potency relative to other 3-substituents remains unquantified [3].

Application
Selection Property
Validation Focus
UppP enzyme inhibition studies
Ortho-chloro substitution requirement
Target engagement confirmation vs unsubstituted comparator
HIV-1 replication mechanism discovery
Tat-independent pathway context
Mechanism-of-action confirmation beyond Tat/NF-κB
Enzyme selectivity profiling
Ortho-chloro baseline reference
Positional isomer benchmarking across UppP/CrtM/SQS panel
3-Arylcoumarin scaffold exploration
Class-level hemostasis context
Direct derivative validation for anticoagulant research

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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